Zofenopril calcium - 81938-43-4

Zofenopril calcium

Catalog Number: EVT-287114
CAS Number: 81938-43-4
Molecular Formula: C44H44CaN2O8S4
Molecular Weight: 897.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Zofenopril calcium is a prodrug ester analog of captopril. [] Its biological activity is primarily attributed to its active metabolite, SQ 26,333. [] Zofenopril calcium is categorized as an angiotensin-converting enzyme (ACE) inhibitor. [, ] In scientific research, it serves as a valuable tool for investigating the renin-angiotensin system, cardiovascular physiology, and the development of novel drug delivery systems.

Synthesis Analysis

One method for synthesizing Zofenopril calcium utilizes N-acetyl-L-oxyproline as the starting material. [] The process involves a series of steps:

  • Esterification: N-acetyl-L-oxyproline is esterified with methanol. []
  • Sulfonation and Substitution: The resulting product undergoes sulfonation with paratoluenesulfonyl chloride followed by substitution with thiophenyl. []
  • Hydrolysis and Deacetylation: Alkali hydrolysis yields a free acid, which is then deacetylated using hydrochloric acid to obtain (cis form)-4-thiophenyl-L-proline hydrochloride. []
  • Coupling Reaction: (S)-3-(benzoyl sulfhydryl group)-2-methylpropanoic acid reacts with thionyl chloride to form (S)-3-(benzoyl sulfhydryl group)-2-methyl propionyl chloride. This compound then reacts with the (cis form)-4-thiophenyl-L-proline hydrochloride to produce Zofenopril free acid. []
  • Salt Formation and Purification: Zofenopril free acid is first converted to its potassium salt, which is then refined and purified to obtain the final product, Zofenopril calcium. []

This synthesis method is advantageous due to its readily available materials, simple process route, mild reaction conditions, and ease of operation, making it suitable for commercial-scale production. []

Mechanism of Action

Zofenopril calcium, through its active metabolite SQ 26,333, exerts its primary pharmacological effect by inhibiting the angiotensin-converting enzyme (ACE). [, , ] ACE is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. [] By inhibiting ACE, Zofenopril reduces the formation of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced afterload on the heart. [, ]

In addition to its ACE inhibitory activity, Zofenopril may possess free radical scavenging properties attributed to the sulfhydryl group in its active metabolite. [] This antioxidant activity could contribute to its cardioprotective effects, although further research is needed to confirm this hypothesis.

Physical and Chemical Properties Analysis

Zofenopril calcium is known for its high lipophilicity and relatively low water solubility. [, ] This characteristic poses challenges for its formulation and delivery.

To improve its solubility and bioavailability, researchers have explored the formation of inclusion complexes with cyclodextrins, specifically hydroxypropyl-β-cyclodextrin (HPBCD) and randomly methylated β-cyclodextrin (RAMEB). [, ] These complexes have demonstrated enhanced water solubility profiles for Zofenopril. [, ]

Applications

a) Investigating the Renin-Angiotensin System:

  • Zofenopril serves as a tool for modulating the renin-angiotensin system in experimental models, enabling researchers to study its role in cardiovascular physiology and pathophysiology. [, , ]

b) Developing Novel Drug Delivery Systems:

  • The formation of inclusion complexes with cyclodextrins showcases its potential for improving the solubility and bioavailability of poorly soluble drugs. [, ] This approach holds promise for developing more effective formulations of Zofenopril and other similar pharmaceuticals.

c) Studying Cardiovascular Physiology:

  • Its ability to induce vasodilation and reduce blood pressure makes it valuable in research exploring vascular reactivity and hemodynamic responses. []
Future Directions
  • Elucidating the specific enzymes and mechanisms involved in its bioactivation and metabolism. [, ]
  • Further characterizing its molecular structure, particularly the active metabolite SQ 26,333, to gain a deeper understanding of its interactions and properties. []
  • Investigating the potential synergy between its ACE inhibitory and free radical scavenging properties in contributing to its cardioprotective effects. []
  • Optimizing its formulation and delivery through novel approaches like nanotechnology or other advanced drug delivery systems to enhance its therapeutic efficacy. [, ]
  • Exploring its potential therapeutic benefits in other conditions beyond cardiovascular diseases, such as diabetic nephropathy, based on preclinical evidence. []

Properties

CAS Number

81938-43-4

Product Name

Zofenopril calcium

IUPAC Name

calcium;(2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate

Molecular Formula

C44H44CaN2O8S4

Molecular Weight

897.2 g/mol

InChI

InChI=1S/2C22H23NO4S2.Ca/c2*1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17;/h2*2-11,15,18-19H,12-14H2,1H3,(H,25,26);/q;;+2/p-2/t2*15-,18+,19+;/m11./s1

InChI Key

NSYUKKYYVFVMST-LETVYOFWSA-L

SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

Solubility

Soluble in DMSO

Synonyms

SQ 26900
SQ 26991
SQ-26900
SQ-26991
Zofenil
zofenopril
zofenopril, calcium salt, (1(R*),2alpha,4alpha)-isomer
Zofil

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CC(CC2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2C[C@H](C[C@H]2C(=O)[O-])SC3=CC=CC=C3.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.